4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde is a complex organic compound with the molecular formula C48H40O10 and a molecular weight of 776.84 g/mol . This compound is characterized by its unique structure, which includes multiple benzene rings and oxygen atoms arranged in a cyclic pattern. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde typically involves the reaction of dibenzo-18-crown-6 with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde include:
Dibenzo-18-crown-6: A related compound with a similar cyclic structure but lacking the aldehyde groups.
Benzoic acid derivatives: Compounds with similar benzene ring structures and functional groups.
Uniqueness
The uniqueness of 4,4’,4’‘,4’‘’-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde lies in its combination of multiple benzene rings and oxygen atoms, which confer distinctive chemical properties and reactivity. This makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C48H40O10 |
---|---|
Molecular Weight |
776.8 g/mol |
IUPAC Name |
4-[12,24,25-tris(4-formylphenyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]benzaldehyde |
InChI |
InChI=1S/C48H40O10/c49-29-33-1-9-37(10-2-33)41-25-45-46(26-42(41)38-11-3-34(30-50)4-12-38)56-22-18-54-20-24-58-48-28-44(40-15-7-36(32-52)8-16-40)43(39-13-5-35(31-51)6-14-39)27-47(48)57-23-19-53-17-21-55-45/h1-16,25-32H,17-24H2 |
InChI Key |
VTZGTZDLVDJVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)OCCOCCOC5=C(C=C(C(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.